molecular formula C29H36O16 B2506486 Plantainoside D

Plantainoside D

Cat. No.: B2506486
M. Wt: 640.6 g/mol
InChI Key: CBZYUWGJNYOKHT-ZKDZFUIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plantainoside D is a phenylpropanoid glycoside isolated from various plant species, including Plantago asiatica and Chirita longgangensis var. hongyao. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of neurodegenerative disorders and cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

Plantainoside D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the inhibition of evoked glutamate release from synaptosomes, primarily by reducing the influx of Ca2+ through N-type Ca2+ channels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the generation of reactive oxygen species (ROS) and the activation of nuclear factor-κB kinase . This impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It mediates the inhibition of evoked glutamate release from synaptosomes primarily by reducing the influx of Ca2+ through N-type Ca2+ channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Plantainoside D is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as methanol and acetonitrile to precipitate proteins and other impurities. The compound is then purified using chromatographic techniques, including reverse-phase high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The dried plants are ground into a fine powder and subjected to solvent extraction. The extract is then concentrated and purified using industrial-scale chromatographic methods to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Plantainoside D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Plantainoside D has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Icariin
  • Salvianolic Acid B
  • Genistein

Plantainoside D’s unique combination of properties and its potential therapeutic applications make it a compound of significant interest in various fields of scientific research.

Biological Activity

Plantainoside D (PD) is a phenylethanoid glycoside primarily isolated from the Plantago depressa and Chirita longgangensis var. hongyao plants. This compound has garnered attention for its diverse biological activities, particularly in antioxidant, anti-inflammatory, and neuroprotective roles. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Antioxidative Properties

This compound exhibits potent antioxidative effects comparable to ascorbic acid. It has been shown to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage and various diseases.

  • IC50 Values :
    • Angiotensin-Converting Enzyme (ACE) Inhibition: 2.17 mM
    • Protein Kinase C (PKC) Inhibition: 14.8 µM

These values indicate that PD is effective in modulating key enzymatic activities associated with oxidative stress and cardiovascular health .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of excitotoxicity—a process often linked to neurodegenerative diseases.

  • Glutamate Release Inhibition :
    • PD significantly reduces depolarization-evoked glutamate release from rat cerebral cortical synaptosomes. The application of PD prior to stimulation with 4-aminopyridine (4-AP) led to a reduction in glutamate release from 7.8 ± 0.1 nmol/mg protein to as low as 2.2 ± 0.1 nmol/mg protein .

This inhibition is mediated through the PKC pathway, suggesting that PD may be beneficial in treating conditions characterized by excessive glutamate levels, such as Alzheimer's disease and other forms of dementia .

Cardioprotective Effects

This compound has also been investigated for its cardioprotective properties, particularly against drug-induced cardiotoxicity.

  • Adriamycin-Induced Apoptosis :
    • PD protects H9c2 cardiac muscle cells from adriamycin-induced apoptosis by inhibiting reactive oxygen species (ROS) generation and NF-kappaB activation . This finding suggests a potential therapeutic role for PD in managing chemotherapy-related cardiac toxicity.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has low bioavailability when administered orally, estimated at approximately 1.12% ± 0.46%. The elimination half-life is about 1.63 ± 0.19 hours, indicating rapid metabolism .

Parameter Value
Oral Bioavailability1.12% ± 0.46%
Elimination Half-Life1.63 ± 0.19 h
Peak Concentration Time30 min after oral dose

This low bioavailability may limit its effectiveness when taken orally; thus, alternative administration methods may be required for optimal therapeutic outcomes.

Study on Glutamate Release

A study published in Molecules investigated the inhibitory effects of this compound on glutamate release from rat cortical synaptosomes. The results demonstrated a significant reduction in glutamate levels, implicating PD's potential role in neuroprotection against excitotoxicity .

Cardioprotective Study

In another study focusing on cardiotoxicity induced by doxorubicin, this compound was found to improve cell viability by mitigating ROS activation and apoptosis in H9c2 cells . This highlights its potential as a protective agent during chemotherapy.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)29(43-19)45-27-23(37)20(12-42-21(35)6-3-13-1-4-15(31)17(33)9-13)44-28(26(27)40)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZYUWGJNYOKHT-ZKDZFUIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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